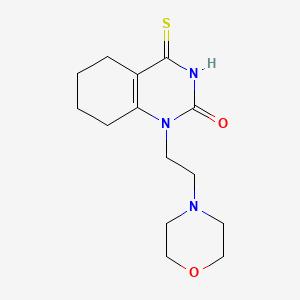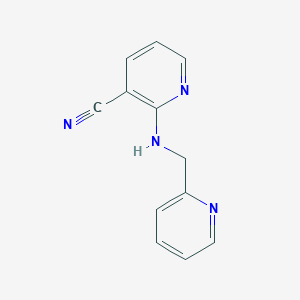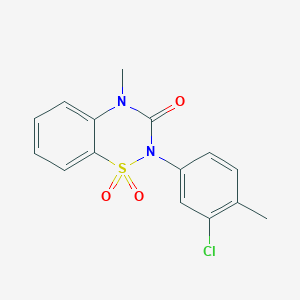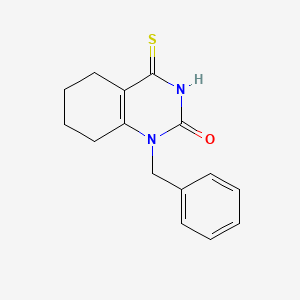
1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a morpholinoethyl group, which enhances its solubility and reactivity.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Hsp70-Bim protein-protein interaction (PPI) . The Hsp70-Bim PPI has been identified as a specific target for Chronic Myeloid Leukemia (CML) therapy .
Mode of Action
The compound interacts with its target, Hsp70, at the atomic level . Key residues on Hsp70 that contribute to the complex with the compound include TYR-149, THR-222, ALA-223, and GLY-224 . Particularly, TYR-149 of Hsp70 is a “hot-spot” in the Hsp70-Bim PPI interface .
Biochemical Pathways
The compound affects the protein-protein interactions (PPIs) between Hsp70 and its cochaperones . These interactions play a predominant role in stabilizing oncogenic proteins, preventing apoptosis, and maintaining Tyrosine kinase inhibitor (TKI)-resistance in Chronic Myeloid Leukemia (CML) .
Result of Action
The compound’s action results in the inhibition of the Hsp70-Bim PPI, which can disrupt the stabilization of oncogenic proteins, potentially induce apoptosis, and overcome TKI-resistance in CML .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding tetrahydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazolinones.
Substitution: Derivatives with different substituents on the morpholinoethyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparación Con Compuestos Similares
1-(2-Morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can be compared with other similar compounds, such as:
Benzimidazoles: Known for their antimicrobial and anticancer properties.
Quinazolines: Used as kinase inhibitors in cancer therapy.
Morpholino derivatives: Employed as antisense oligonucleotides in genetic research.
The uniqueness of this compound lies in its combination of a quinazolinone core with a morpholinoethyl group, which enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-14-15-13(20)11-3-1-2-4-12(11)17(14)6-5-16-7-9-19-10-8-16/h1-10H2,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSCQJYDVGRGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6513613.png)
![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6513617.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl-](/img/structure/B6513626.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)
![ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6513633.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6513641.png)
![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)
![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)

![2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B6513671.png)

![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B6513688.png)

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
